molecular formula C12H15N5O4 B12294620 N6-Acetyl-2'-deoxyadenosine

N6-Acetyl-2'-deoxyadenosine

Cat. No.: B12294620
M. Wt: 293.28 g/mol
InChI Key: DKVIBEFOBOVION-UHFFFAOYSA-N
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Description

N6-Acetyl-2’-deoxyadenosine is a modified nucleoside derivative of deoxyadenosine It is characterized by the presence of an acetyl group at the N6 position of the adenine base

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-Acetyl-2’-deoxyadenosine typically involves the acetylation of 2’-deoxyadenosine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure selective acetylation at the N6 position without affecting other functional groups .

Industrial Production Methods: While specific industrial production methods for N6-Acetyl-2’-deoxyadenosine are not extensively documented, the general approach involves large-scale acetylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: N6-Acetyl-2’-deoxyadenosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N6-acetyl-2’-deoxyinosine, 2’-deoxyadenosine, and various substituted derivatives .

Scientific Research Applications

N6-Acetyl-2’-deoxyadenosine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of modified nucleotides and oligonucleotides.

    Biology: The compound is employed in studies of DNA methylation and epigenetic modifications.

    Medicine: Research explores its potential role in gene therapy and as a biomarker for certain diseases.

    Industry: It is utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of N6-Acetyl-2’-deoxyadenosine involves its incorporation into DNA, where it can influence gene expression and chromatin structure. The acetyl group at the N6 position can affect the binding of transcription factors and other proteins to DNA, thereby modulating gene activity. This modification can also impact DNA methylation patterns and epigenetic regulation .

Similar Compounds:

    N6-Methyl-2’-deoxyadenosine: Similar in structure but with a methyl group instead of an acetyl group.

    N6-Benzoyl-2’-deoxyadenosine: Contains a benzoyl group at the N6 position.

    N6-Formyl-2’-deoxyadenosine: Features a formyl group at the N6 position.

Uniqueness: N6-Acetyl-2’-deoxyadenosine is unique due to its specific acetyl modification, which provides distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable tool in epigenetic research and potential therapeutic applications .

Properties

Molecular Formula

C12H15N5O4

Molecular Weight

293.28 g/mol

IUPAC Name

N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide

InChI

InChI=1S/C12H15N5O4/c1-6(19)16-11-10-12(14-4-13-11)17(5-15-10)9-2-7(20)8(3-18)21-9/h4-5,7-9,18,20H,2-3H2,1H3,(H,13,14,16,19)

InChI Key

DKVIBEFOBOVION-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O

Origin of Product

United States

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